molecular formula C4H7BrF2 B2896134 1-Bromo-3,3-difluorobutane CAS No. 1784544-27-9

1-Bromo-3,3-difluorobutane

Cat. No.: B2896134
CAS No.: 1784544-27-9
M. Wt: 173.001
InChI Key: PXGQUVAOZVWRSA-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluorobutane (C₄H₇BrF₂) is a brominated and fluorinated alkane with a four-carbon chain. The presence of bromine (a good leaving group) and fluorine (electron-withdrawing substituents) may influence its reactivity and physical properties, such as boiling point and polarity.

Properties

IUPAC Name

1-bromo-3,3-difluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2/c1-4(6,7)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQUVAOZVWRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784544-27-9
Record name 1-bromo-3,3-difluorobutane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluorobutene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place at room temperature and yields this compound as the major product .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-difluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used in substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-bromo-3,3-difluorobutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The presence of fluorine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we compare 1-bromo-3,3-difluorobutane (inferred properties) with structurally related bromo-fluoro compounds, focusing on molecular properties, reactivity, and applications.

2.1. Aromatic Bromo-Fluoro Compounds
2.1.1. 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
  • Molecular Weight : 192.98 g/mol .
  • Boiling Point : 140°C .
  • Applications : Used in palladium-catalyzed cross-coupling reactions to synthesize polymers and organic intermediates .
  • Key Difference : Aromatic rings exhibit resonance stabilization, making these compounds more thermally stable than aliphatic analogs.
2.1.2. 1-Bromo-2,6-difluorobenzene (C₆H₃BrF₂)
  • Molecular Weight : 192.99 g/mol .
  • Boiling Point: Not reported, but similar to 1-bromo-3,5-difluorobenzene due to analogous structure.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
2.2. Aliphatic Bromo-Fluoro Compounds
2.2.1. 1-Bromo-3,3,3-trifluoropropane (C₃H₄BrF₃)
  • Molecular Weight : 177.96 g/mol .
  • Applications : Precursor in fluoroorganic synthesis; bromine facilitates nucleophilic substitutions .
  • Key Difference : The trifluoromethyl group enhances electronegativity, increasing resistance to oxidation compared to difluorobutane.
2.2.2. 1-Bromo-3,3-dimethylbutane (C₆H₁₃Br)
  • Molecular Weight : 165.07 g/mol .
  • Applications : Alkylating agent in organic synthesis .
  • Key Difference : Methyl groups increase steric hindrance but reduce polarity compared to fluorine substituents.
2.2.3. 1-Bromo-3,3,3-trifluoropropene (C₃H₂BrF₃)
  • Molecular Weight : 156.96 g/mol .
  • Boiling Point : 40°C .
  • Applications : Studied as a fire-extinguishing agent due to its low boiling point and high volatility .
2.3. Bromo-Fluoro Alkenes
2.3.1. 3-Bromo-1,1-difluoropropene (C₃H₃BrF₂)
  • Molecular Weight : 156.96 g/mol .
  • Applications : Building block for fluorinated polymers and agrochemicals .
  • Key Difference : The double bond introduces reactivity for addition reactions, unlike saturated alkanes.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound* C₄H₇BrF₂ ~180 (estimated) ~120–140 (estimated) Organic synthesis intermediate
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ 192.98 140 Polymer synthesis
1-Bromo-3,3,3-trifluoropropane C₃H₄BrF₃ 177.96 Not reported Fluoroorganic intermediates
1-Bromo-3,3-dimethylbutane C₆H₁₃Br 165.07 Not reported Alkylating agent
1-Bromo-3,3,3-trifluoropropene C₃H₂BrF₃ 156.96 40 Fire suppression

*Estimated properties based on structural analogs.

Research Findings and Trends

  • Reactivity : Bromine in aliphatic compounds (e.g., this compound) acts as a leaving group in SN2 reactions, while fluorine withdraws electron density, accelerating substitutions .
  • Thermal Stability : Aromatic bromo-fluoro compounds (e.g., 1-bromo-3,5-difluorobenzene) exhibit higher thermal stability than aliphatic analogs due to resonance .
  • Applications : Aliphatic bromo-fluoro compounds with shorter chains (e.g., 1-bromo-3,3,3-trifluoropropene) are volatile and used in fire suppression, whereas longer chains (e.g., this compound) may favor liquid-phase reactions .

Biological Activity

1-Bromo-3,3-difluorobutane (CAS No. 1784544-27-9) is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and fluorine substituents, suggests potential biological activity that warrants investigation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC4_4H7_7BrF2_2
Molecular Weight173.00 g/mol
Boiling PointNot specified
Purity95%
Storage Temperature2-8 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Alkylation : The bromine atom can act as a leaving group in nucleophilic substitution reactions, potentially modifying biological macromolecules such as proteins and nucleic acids.
  • Fluorine Effects : The presence of fluorine atoms can influence the lipophilicity and electronic properties of the compound, affecting its interaction with cellular membranes and receptors.

Biological Activity

Research into the biological activity of this compound reveals several key findings:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated alkanes exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity.
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.
  • Inflammatory Response Modulation : Some studies suggest that this compound may modulate inflammatory responses by influencing cytokine production in immune cells.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant inhibition zones compared to control groups .
  • Cytotoxicity in Cancer Research : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Safety and Toxicology

Despite its potential benefits, safety data for this compound indicates that it should be handled with care due to its hazardous nature:

Hazard StatementDescription
H225Highly flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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